molecular formula ¹³C₅H₁₂O₅ B1157534 D-Arabinitol-13C5

D-Arabinitol-13C5

Cat. No.: B1157534
M. Wt: 157.11
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinitol-13C5 is a stable isotope-labeled analog of D-arabinitol, where all five carbon atoms are replaced with the 13C isotope. This sugar alcohol (chemical formula 13C5H12O5, molecular weight 157.11) serves as a critical internal standard in analytical chemistry, enabling precise quantification in complex biological matrices . This compound's primary research application is in the clinical investigation and diagnosis of invasive fungal infections. D-Arabinitol is a metabolite produced by most pathogenic Candida species both in vitro and in vivo . In immunocompromised patients, such as those who are neutropenic, elevated ratios of D-arabinitol to its stereoisomer L-arabinitol (DA/LA) or to creatinine in serum or urine have been identified as a biomarker for invasive candidiasis . The use of this compound as an isotopic standard allows for high-accuracy measurement of endogenous D-arabinitol levels using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), correcting for analytical variability and improving diagnostic reliability . Research indicates that elevated D-arabinitol levels can precede positive blood cultures by several days, offering potential for earlier diagnosis, and its normalization has been correlated with successful therapeutic response . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet (MSDS) for proper handling and storage information, which is recommended to be in a 2-8°C refrigerator .

Properties

Molecular Formula

¹³C₅H₁₂O₅

Molecular Weight

157.11

Synonyms

D-Arabitol-13C5;  D-Lyxitol-13C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Arabinitol-13C5 is compared to structurally analogous compounds, including partially labeled D-arabinitol derivatives and functionally related carbohydrates.

Table 1: Comparison of Isotope-Labeled D-Arabinitol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Purity Storage Applications
This compound <sup>13</sup>C5H12O5 157.14 All five carbons >95% (HPLC) +4°C Quantitative MS, microbial diagnostics
D-Arabinitol-1-13C <sup>13</sup>C1C4H12O5 153.14 Carbon-1 only >95% (HPLC) +4°C Isotope dilution assays
D-Arabinitol-1,2-13C2 <sup>13</sup>C2C3H12O5 154.13 Carbons 1 and 2 >95% (HPLC) +4°C Metabolic flux analysis
D-Arabinose-13C5 <sup>13</sup>C5H10O5 155.11 All five carbons (aldose) Not specified Room temperature Carbohydrate metabolism studies

Key Differences:

This affects their utility in studies requiring isotopic homogeneity . D-Arabinose-13C5, a structurally related aldose, differs functionally (aldehyde group vs. sugar alcohol) but shares similar labeling applications in carbohydrate metabolism research .

Analytical Precision :

  • Fully labeled compounds like this compound reduce isotopic fractionation errors in MS, offering higher accuracy compared to partially labeled analogs .

Storage and Handling: D-Arabinitol derivatives require storage at +4°C to maintain stability, while unlabeled D-arabinitol (CAS 488-82-4) and D-arabinose (CAS 10323-20-3) are stable at room temperature .

Preparation Methods

Precursor Selection and Reduction Pathways

Chemical synthesis of this compound typically begins with uniformly labeled D-glucose-13C6 or D-xylose-13C5, which undergo catalytic hydrogenation or borohydride reduction to yield the corresponding sugar alcohol. For example, D-xylose-13C5 is reduced using sodium borohydride (NaBH4) in aqueous alkaline conditions, producing this compound via stereospecific reduction of the aldehyde group. The reaction proceeds as follows:

D-xylose-13C5+NaBH4This compound+NaBO2+H2O\text{D-xylose-13C5} + \text{NaBH4} \rightarrow \text{this compound} + \text{NaBO}2 + \text{H}2\text{O}

This method achieves >95% isotopic enrichment, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 1: Chemical Synthesis Parameters for this compound

ParameterConditionsYieldPuritySource
Starting materialD-xylose-13C585%98%
Reducing agentNaBH4 (0.1 M)--
Reaction temperature25°C--
Purification methodColumn chromatography-98%+

Enzymatic Synthesis Using Dehydrogenases and Reductases

D-Arabinitol Dehydrogenase from Candida tropicalis

Candida tropicalis produces an NAD+-dependent D-arabinitol dehydrogenase (ArDH) that catalyzes the reversible oxidation of D-arabinitol to D-ribulose. By supplying 13C-labeled D-ribulose and NADH, the enzyme facilitates the stereospecific reduction to this compound. The kinetic parameters of ArDH include a KmK_m of 39.8 mM for D-arabinitol and 0.12 mM for NAD+.

CDP-d-Arabinitol Biosynthetic Pathway in Streptococcus pneumoniae

Streptococcus pneumoniae employs a two-step pathway to synthesize CDP-d-arabinitol from D-xylulose-5-phosphate:

  • d-Xylulose-5-phosphate cytidylyltransferase (AbpA) : Converts D-xylulose-5-phosphate-13C5 and CTP to CDP-d-xylulose-13C5.

  • CDP-d-xylulose reductase (AbpB) : Reduces CDP-d-xylulose-13C5 to CDP-d-arabinitol-13C5 using NADPH.

Hydrolysis of CDP-d-arabinitol-13C5 yields this compound with 98% isotopic purity, as validated by capillary electrophoresis and NMR.

Microbial Fermentation with 13C-Labeled Substrates

Candida albicans Fermentation

C. albicans produces D-arabinitol via the pentose phosphate pathway when cultured in media containing 13C-glucose. Even in strains with disrupted ArDH genes (ard null mutants), this compound is synthesized from 13C-labeled D-ribulose-5-phosphate, confirming a bifurcated metabolic pathway for synthesis and catabolism. Fermentation parameters include:

  • Carbon source : U-13C6-glucose (5 g/L)

  • Yield : 2.8 g/L after 72 hours

  • Isotopic enrichment : >97% (13C NMR)

Optimized Bioreactor Conditions

ParameterValueImpact on YieldSource
pH6.5–7.0Maximizes enzyme activity
Temperature30°COptimal microbial growth
Oxygenation50% dissolved O2Prevents redox imbalance

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Production

MethodAdvantagesLimitationsScalabilityCost
Chemical reductionHigh purity (98%+)Requires expensive precursorsModerateHigh
Enzymatic synthesisStereospecific, mild conditionsEnzyme purification neededLowModerate
Microbial fermentationHigh yield, uses renewable substratesLong fermentation timeHighLow

Quality Control and Isotopic Purity Assessment

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 153.1 for this compound (vs. 152.1 for unlabeled), with a 98% isotopic abundance.

Nuclear Magnetic Resonance (NMR)

13C NMR spectra show five distinct peaks at δ 62–75 ppm, corresponding to the five 13C nuclei, with no detectable unlabeled contaminants.

Research Applications and Case Studies

Metabolic Flux Analysis in Candida Pathogenesis

13C-tracing studies using this compound revealed that C. albicans reroutes carbon flux through the pentose phosphate pathway during systemic infection, increasing D-arabinitol production as a virulence factor.

Biosynthetic Pathway Elucidation in S. pneumoniae

Isotopic labeling demonstrated that >90% of CDP-d-arabinitol in S. pneumoniae derives from D-xylulose-5-phosphate, validating the AbpA-AbpB pathway .

Q & A

Q. What are the critical handling and storage precautions for D-Arabinitol-13C5 in laboratory settings?

this compound requires strict adherence to safety protocols due to its irritant properties. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store at +4°C in airtight containers away from oxidizers and moisture to prevent degradation .
  • Waste Disposal : Follow local regulations for isotopic waste; avoid disposal via sinks or general trash .

Q. How can researchers synthesize and purify this compound for isotopic tracing studies?

Synthesis typically involves enzymatic or chemical methods using 13C-labeled precursors. Key steps include:

  • Enzymatic Conversion : Use 13C-labeled substrates (e.g., D-ribulose) with arabinitol dehydrogenase to ensure stereochemical purity .
  • Chromatographic Purification : Employ HPLC with evaporative light scattering detection (ELSD) to achieve >95% purity, as validated in isotopic standards .
  • Quality Control : Verify isotopic enrichment via mass spectrometry (e.g., LC-MS) and confirm structural integrity with NMR .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize with hydrophilic interaction liquid chromatography (HILIC) columns to separate polar metabolites. Use 13C-specific transitions (e.g., m/z 153 → 153) to minimize interference .
  • Stable Isotope Dilution Assay (SIDA) : Spike samples with deuterated internal standards (e.g., D-Arabinitol-d7) to correct for matrix effects .
  • Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines for bioanalytical methods .

Q. Why is this compound used as a tracer in metabolic flux studies?

The 13C label at the C1 position enables precise tracking of pentose-phosphate pathway (PPP) activity. Applications include:

  • Fluxomics : Quantify carbon redistribution in glycolysis/PPP using 13C metabolic flux analysis (MFA) .
  • Pathway Discrimination : Differentiate between oxidative and non-oxidative PPP branches in cancer cell models .
  • Data Normalization : Use as an internal standard to correct for instrument drift in large-scale metabolomics datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound toxicity data across studies?

Discrepancies in toxicity reports (e.g., LD50 variations) often arise from:

  • Purity Issues : Verify supplier certificates of analysis (CoA); impurities like residual solvents may skew results .
  • Model Systems : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) toxicity assays to assess species-specific effects .
  • Dose-Response Design : Use Hill equation modeling to identify non-linear toxicity thresholds and avoid extrapolation errors .

Q. What experimental design principles optimize this compound use in microbial metabolomics?

  • Pulse-Chase Labeling : Administer 13C-labeled arabinitol during exponential growth phases to capture dynamic flux .
  • Quenching Protocols : Rapidly cool cultures to -80°C using cold methanol baths to halt metabolism and stabilize isotopomers .
  • Multi-Omics Integration : Pair 13C-MFA with transcriptomics to link flux changes to gene regulation (e.g., araB operon in E. coli) .

Q. How should researchers address isotopic dilution effects in longitudinal studies with this compound?

  • Compartmental Modeling : Apply pharmacokinetic models (e.g., two-pool systems) to account for intracellular vs. extracellular 13C dilution .
  • Time-Series Sampling : Collect data at multiple timepoints to estimate isotopic steady-state and adjust dosing regimens .
  • Control Experiments : Use unlabeled D-Arabinitol in parallel to quantify background signal and natural isotope abundance .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible research?

  • Supplier Audits : Prioritize vendors with ISO 17025 accreditation and lot-specific CoAs .
  • In-House Validation : Perform independent LC-MS/NMR checks for isotopic enrichment and chemical stability .
  • Data Correction : Normalize results using inter-batch calibration curves or spike-in controls .

Q. How can this compound be integrated into multi-isotope tracing studies (e.g., 13C/15N/2H)?

  • Triple-Labeling : Combine with 15N-glutamine and 2H2O to map cross-pathway interactions (e.g., PPP-TCA cycle crosstalk) .
  • High-Resolution MS : Use Orbitrap or FT-ICR instruments to resolve overlapping isotopic clusters .
  • Computational Deconvolution : Apply software like IsoCor2 to correct for natural abundance and isotopic interference .

Q. What are the limitations of this compound in clinical biomarker research?

  • Endogenous Levels : Low physiological concentrations (<1 µM in serum) require ultra-sensitive detection (e.g., nano-LC-MS) .
  • Matrix Effects : Plasma proteins and lipids can suppress ionization; mitigate with solid-phase extraction (SPE) or derivatization .
  • Ethical Constraints : Human studies must comply with isotopic safety guidelines (e.g., <1% total body 13C enrichment) .

Methodological Guidance

  • Literature Review : Use systematic review tools (PRISMA, Covidence) to synthesize conflicting toxicity or flux data .
  • Data Reporting : Follow MIAMI (Minimum Information About Metabolic Experiments) standards for isotopic studies .
  • Peer Review : Pre-submission validation via platforms like bioRxiv ensures methodological transparency .

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